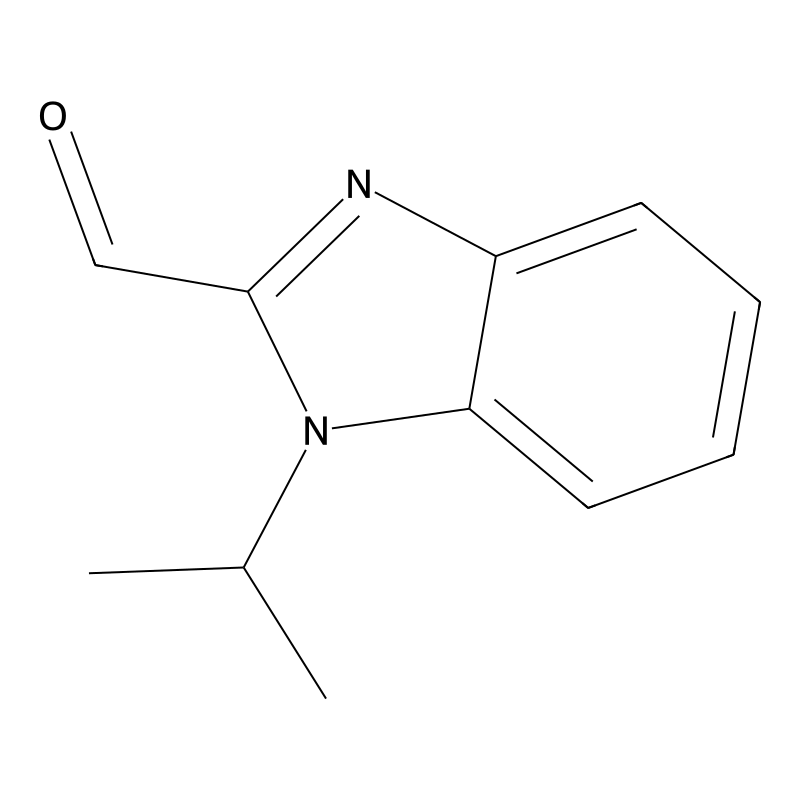

1-Isopropyl-1H-benzimidazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Isopropyl-1H-benzimidazole-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a benzimidazole ring with an isopropyl group and an aldehyde functional group. Its molecular formula is and it has a molecular weight of approximately 188.23 g/mol. The compound is noted for its potential applications in medicinal chemistry, particularly due to the biological activities associated with benzimidazole derivatives.

Medicinal Chemistry

The benzimidazole core is present in many FDA-approved drugs with various therapeutic applications []. 1-Isopropyl-1H-benzimidazole-2-carbaldehyde could be a potential starting material for the synthesis of novel bioactive molecules. Further research would be needed to explore its target specificities and biological activity.

Material Science

The aldehyde functional group (-CHO) can participate in various chemical reactions, allowing for the creation of polymers or other functional materials. Research in this field would involve investigating the self-assembly properties or exploring its use in polymer synthesis reactions.

Organic Synthesis

The aldehyde group can also be a useful intermediate for further organic transformations. 1-Isopropyl-1H-benzimidazole-2-carbaldehyde could potentially serve as a building block for the synthesis of more complex molecules with desired properties.

- Condensation Reactions: It can undergo condensation with amines to form imines or other nitrogen-containing compounds.

- Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or secondary amines.

- Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Benzimidazole derivatives, including 1-isopropyl-1H-benzimidazole-2-carbaldehyde, have been studied for their biological activities. Research indicates that these compounds exhibit:

- Antimicrobial Activity: They show significant activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans .

- Antiparasitic Properties: Some studies suggest potential efficacy against parasitic infections.

- Anticancer Potential: Certain benzimidazole derivatives have demonstrated cytotoxic effects on cancer cell lines.

The synthesis of 1-isopropyl-1H-benzimidazole-2-carbaldehyde typically involves:

- Formation of Benzimidazole: The initial step often includes the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative or aldehyde.

- Isopropyl Substitution: The introduction of the isopropyl group can be achieved through alkylation reactions using isopropyl halides.

- Aldehyde Introduction: The final step involves the oxidation of an intermediate alcohol to yield the aldehyde functional group.

1-Isopropyl-1H-benzimidazole-2-carbaldehyde has several applications, including:

- Pharmaceutical Development: Its derivatives are being explored for their potential as antimicrobial and anticancer agents.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

- Material Science: Investigated for use in developing new materials with specific properties.

Interaction studies involving 1-isopropyl-1H-benzimidazole-2-carbaldehyde often focus on its binding affinity to biological targets. Molecular docking studies have indicated that substituted benzimidazoles can bind effectively to enzymes and receptors involved in various metabolic pathways, suggesting potential therapeutic targets .

Similar Compounds

Several compounds are structurally similar to 1-isopropyl-1H-benzimidazole-2-carbaldehyde, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Allyl-1H-benzimidazole-2-carbaldehyde | Contains an allyl group instead of isopropyl | Potentially different reactivity patterns |

| 2-Methylbenzimidazole | Methyl substitution on the benzimidazole ring | Known for its antifungal activity |

| 5-Nitrobenzimidazole | Nitro group substitution | Exhibits strong antibacterial properties |

These compounds share a common benzimidazole core but differ in substituents, which can significantly influence their biological activity and chemical reactivity.